Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
2-FURYL[8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
The synthesis of 2-FURYL[8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the triazolopyridine ring system.
Chemical Reactions Analysis
2-FURYL[8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-FURYL[8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . In cancer cells, the compound may exert its effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Comparison with Similar Compounds
2-FURYL[8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE can be compared with other triazolopyridine derivatives:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities, including antitumor and antimicrobial properties.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects.
Pyrazolo[3,4-d]pyrimidines: These compounds are studied for their potential as CDK inhibitors and anticancer agents.
The uniqueness of 2-FURYL[8-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE lies in its specific structural features, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C12H9N3O2S |
---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H9N3O2S/c1-8-4-2-6-14-10(8)13-12(18)15(14)11(16)9-5-3-7-17-9/h2-7H,1H3 |
InChI Key |
WNIUKJQZBCDFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=S)N2C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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